molecular formula C13H19NO2 B13518651 Ethyl 3-amino-2-(3-methylbenzyl)propanoate

Ethyl 3-amino-2-(3-methylbenzyl)propanoate

Cat. No.: B13518651
M. Wt: 221.29 g/mol
InChI Key: SPARSEGJJSRBBJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(3-methylbenzyl)propanoate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is a derivative of propanoate and contains an amino group and a methylbenzyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(3-methylbenzyl)propanoate typically involves the reaction of 3-methylbenzylamine with ethyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3-methylbenzyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-2-(3-methylbenzyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(3-methylbenzyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-2-(3-methylbenzyl)propanoate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)12(9-14)8-11-6-4-5-10(2)7-11/h4-7,12H,3,8-9,14H2,1-2H3

InChI Key

SPARSEGJJSRBBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=C1)C)CN

Origin of Product

United States

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